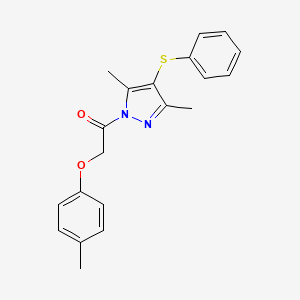

1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone

Description

The compound features a 3,5-dimethylpyrazole core substituted at position 4 with a phenylthio (-SPh) group and at position 1 with an ethanone moiety bearing a p-tolyloxy (-O-C₆H₄-p-CH₃) group. This structure combines electron-rich (phenylthio) and moderately lipophilic (p-tolyloxy) substituents, which may influence its physicochemical and biological properties .

Properties

IUPAC Name |

1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14-9-11-17(12-10-14)24-13-19(23)22-16(3)20(15(2)21-22)25-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPDVFMIIHMDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through multi-step organic reactions. One common synthetic route involves:

Formation of Pyrazole Core: : The starting materials, 3,5-dimethyl-4-chloro-1H-pyrazole, and thiophenol, undergo a nucleophilic substitution reaction to form 3,5-dimethyl-4-(phenylthio)-1H-pyrazole. This step usually requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Coupling with Ethanone Derivative: : The intermediate product is then coupled with 2-(p-tolyloxy)acetyl chloride in the presence of a base such as triethylamine in an anhydrous solvent, typically dichloromethane (DCM). This acylation reaction forms the desired compound, 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone.

Industrial Production Methods

The industrial production of 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone may involve optimization of the laboratory-scale synthetic route to accommodate large-scale manufacturing. This includes:

Use of automated reactors to ensure precise temperature and pressure control.

Implementation of continuous flow chemistry to increase reaction efficiency and product yield.

Utilization of greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exhibits various chemical reactions, including:

Oxidation: : The phenylthio group can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The p-tolyloxy group can be substituted with other nucleophiles under basic conditions, forming a range of functionalized derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone finds applications across various fields:

Chemistry: : As an intermediate for synthesizing complex molecules and as a reagent in organic synthesis.

Biology: : As a tool for studying enzyme interactions and protein-ligand binding.

Medicine: : Potentially as a lead compound for developing drugs targeting specific diseases, such as anti-inflammatory and anticancer agents.

Industry: : As a component in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone exerts its effects involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: : The compound can act as an inhibitor of enzymes such as kinases or proteases, modulating their activity and affecting cellular processes.

Receptor Binding: : It may bind to receptors on cell surfaces or within cells, altering signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues with Diazenyl (-N=N-) Substituents

Compounds such as (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone () share the 3,5-dimethylpyrazole core but replace the phenylthio group with diazenyl (-N=N-Ar) functionalities. Key differences include:

- Electronic Effects : Diazenyl groups are electron-withdrawing, reducing electron density on the pyrazole ring compared to the electron-donating phenylthio group. This may alter reactivity in nucleophilic substitutions .

- Biological Activity : Diazenyl derivatives exhibit antimicrobial properties (MIC values: 8–64 µg/mL against S. aureus and E. coli), suggesting that substituent electronic profiles significantly influence bioactivity .

Table 1: Comparison of Key Diazenyl Analogues

Sulfur-Containing Derivatives

a) Sulfide vs. Sulfonyl Groups

- Phenylthio (Target): The sulfide group (-SPh) is less oxidized than sulfonyl (-SO₂R) derivatives (e.g., 1-[3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethanone, ).

- Sulfonyl Derivatives : Sulfonyl groups enhance stability but reduce membrane permeability due to higher polarity .

b) Thioether vs. Thiadiazole Derivatives

Compounds like 2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one () feature thioether linkages but lack the pyrazole core. The target compound’s pyrazole-thioether hybrid may offer unique pharmacokinetic profiles .

Ethanone Substituent Variations

- p-Tolyloxy (Target): Moderately lipophilic (logP ~3.5 estimated) compared to bulkier naphthyloxy derivatives (e.g., 1-[3,5-dimethyl-4-(phenyldiazenyl)-pyrazolyl]-2-(naphthalen-2-yloxy)ethanone, ), which have higher logP (~4.2) and reduced aqueous solubility .

- 4-Chlorophenacyl: Derivatives with 4-chlorophenyl () show enhanced antibacterial activity, suggesting halogenation at the ethanone moiety improves target binding .

Physicochemical Properties

Table 2: Analytical Data Comparison

Biological Activity

1-(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound belonging to the pyrazole derivatives class. Pyrazoles are noted for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's structure can be represented as follows:

- IUPAC Name : 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone

- Molecular Formula : C19H18N2OS

- CAS Number : 303127-12-0

Synthesis Methodology

The synthesis typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with p-tolylmethanone under optimized conditions. Common solvents include dichloromethane or toluene, and catalysts like Lewis acids may be employed to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. The biological evaluation of similar compounds has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds related to this pyrazole structure demonstrated zones of inhibition ranging from 8 mm to 15 mm at a concentration of 1 mg/mL .

Anticancer Potential

Pyrazole derivatives have been extensively researched for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways associated with cancer cell proliferation. Preliminary results suggest that the compound may interact with molecular targets such as kinases or transcription factors involved in tumor growth regulation .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound could inhibit enzymes critical for cellular processes.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways.

- DNA Interaction : Potential interference with DNA replication or repair mechanisms could also be a pathway for its biological effects .

Case Study: Antimicrobial Activity Assessment

A systematic assessment was conducted to evaluate the antimicrobial efficacy of several pyrazole derivatives, including compounds structurally similar to 1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone. The results indicated that certain derivatives exhibited notable antibacterial activity:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 14 | Escherichia coli |

| Compound B | 15 | Staphylococcus aureus |

| Compound C | 12 | Bacillus subtilis |

This data highlights the potential of these compounds in developing new antimicrobial agents .

Case Study: Anticancer Evaluation

In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines. The results suggested that certain modifications on the pyrazole ring enhanced cytotoxicity towards specific cancer types. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 0.03 | MCF-7 (Breast Cancer) |

| Compound E | 0.05 | HeLa (Cervical Cancer) |

These findings underscore the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.